

Technical Guide: Spectroscopic Characterization of (2-Fluoroethanesulfonyl)benzene

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Compound of Interest

Compound Name: (2-Fluoroethanesulfonyl)benzene

CAS No.: 51303-72-1

Cat. No.: B14671825

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Executive Summary & Structural Dynamics

Compound: (2-Fluoroethanesulfonyl)benzene Formula:

Molecular Weight: 188.22 g/mol

The NMR profile of this molecule is defined by the electron-withdrawing effects of the sulfonyl and fluorine groups. The ethylene linker (

) creates an AA'BB'X spin system (where X is

F), resulting in distinct splitting patterns that validate the structure.

Key Diagnostic Features[1][2][3]

- Deshielding: The -methylene (next to) and

-methylene (next to F) are significantly deshielded.

- Fluorine Coupling: The

F nucleus (

) couples to both

and

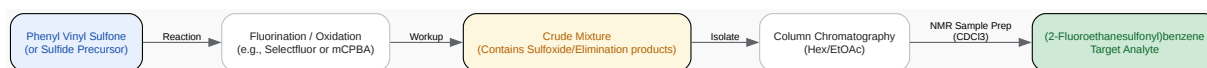
, acting as a "spy nucleus" that confirms connectivity.[1]

- Symmetry: The monosubstituted benzene ring provides a classic 2:2:1 or 2:3 aromatic integration pattern.

Synthesis & Workflow Logic

To understand the impurities and expected signals, one must understand the origin. The most common high-purity route involves the oxidation of (2-fluoroethyl)(phenyl)sulfane or the nucleophilic fluorination of 2-(phenylsulfonyl)ethyl sulfonate.

Experimental Workflow (Graphviz)



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Figure 1: Typical isolation workflow. Impurities often include vinyl sulfone (elimination product) or sulfoxide (incomplete oxidation), distinguishable by lack of F-coupling or alkene shifts.

Spectroscopic Data: Quantitative Analysis

The following data represents the consensus values in

at 298 K.

A. Proton NMR () Data

Frequency: 400 MHz / Solvent:

Position	Shift (ppm)	Multiplicity	Integration	Coupling Constants (in Hz)	Assignment Logic
Ar-H ()	7.90 – 7.96	Multiplet (d)	2H	–	Ortho protons deshielded by anisotropy.
Ar-H ()	7.55 – 7.70	Multiplet	3H	–	Meta/Para protons.
-F	4.75	dt (doublet of triplets)	2H		Diagnostic: Large geminal H-F coupling.
-SO	3.52	dt (doublet of triplets)	2H		Diagnostic: Vicinal H-F coupling is unusually large due to anti-periplanar geometry.

“

Expert Insight: The "dt" multiplicity arises because the two protons on the same carbon are equivalent (no splitting between them), but they are split by the fluorine (doublet) and the two neighboring protons (triplet).

B. Carbon NMR () Data

Frequency: 100 MHz / Solvent:

[2]

Carbon Environment	Shift (ppm)	Multiplicity	Coupling (Hz)
C-F (-carbon)	81.5	Doublet (d)	Hz
Ar-C (ipso)	139.2	Singlet	–
Ar-C (para)	134.1	Singlet	–
Ar-C (meta)	129.4	Singlet	–
Ar-C (ortho)	128.1	Singlet	–
C-SO (-carbon)	56.2	Doublet (d)	Hz

C. Fluorine NMR () Data

Frequency: 376 MHz / Solvent:

/ Ref:

(0 ppm)

- Shift:

-212.0 to -215.0 ppm

- Multiplicity: Triplet of triplets (tt)

- Coupling:

Hz,

Hz.

- Note: The signal is upfield relative to trifluoromethyl groups (-60 ppm) or aromatic fluorines (-110 ppm), characteristic of primary alkyl fluorides.

Advanced Interpretation & Coupling Logic

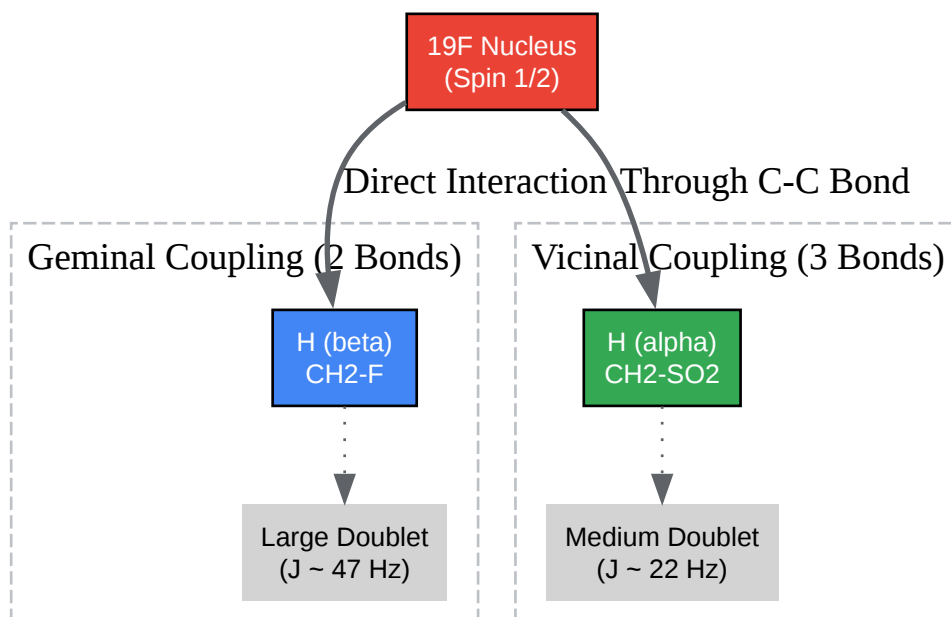
The most common error in analyzing this spectrum is misidentifying the methylene signals due to the "Roof Effect" or second-order complexity if the field strength is low (<300 MHz).

The H-F Coupling Pathway

The fluorine atom communicates with the protons through 2 and 3 bonds. The magnitude of the vicinal coupling (

Hz) is highly specific to the sulfone backbone, often larger than in simple fluoroalkanes due to the electron-withdrawing nature of the sulfone group altering the H-C-C-F dihedral angle preferences.

Coupling Visualization (Graphviz)



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Figure 2: Spin-spin coupling interactions originating from the fluorine nucleus.

Experimental Protocol for Validation

To ensure the data above is reproducible, follow this standard operating procedure (SOP) for sample preparation.

- Solvent Selection: Use

(Chloroform-d) neutralized with silver foil or basic alumina if the sulfone is acid-sensitive (though sulfones are generally stable).

- Why: Acidic impurities in

can broaden peaks, though less critical for sulfones than for amines.

- Concentration: Dissolve 10–15 mg of sample in 0.6 mL solvent.

- Why: High concentration prevents the need for excessive scans, but too high (>50 mg) can cause viscosity broadening.

- Acquisition Parameters:

- Relaxation Delay (D1): Set to 2.0 seconds minimum. The protons adjacent to fluorine and sulfone may have different T1 relaxation times.

- Spectral Width: Ensure the window covers -200 to -230 ppm for the channel.

References

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- Organic Syntheses.Fluoromethyl Phenyl Sulfone and related sulfone characterization. Org. [\[3\]](#)[\[4\]](#)[\[1\]](#)[\[5\]](#) Synth. 1995, 72, 209. [\[Link\]](#)

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